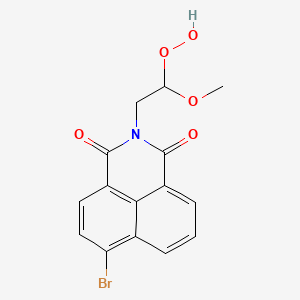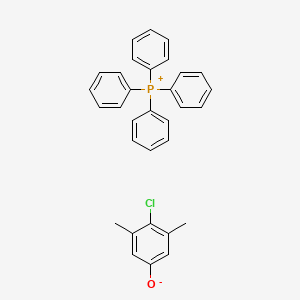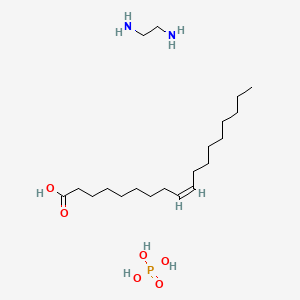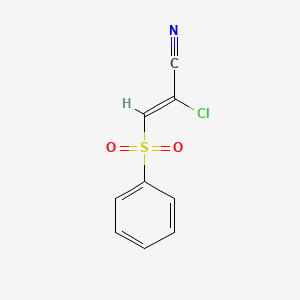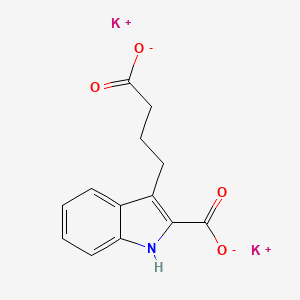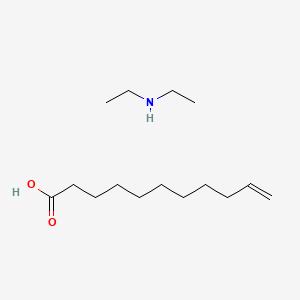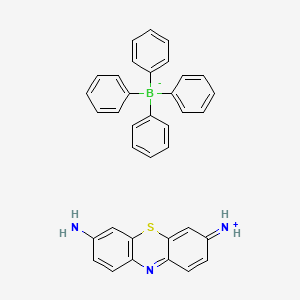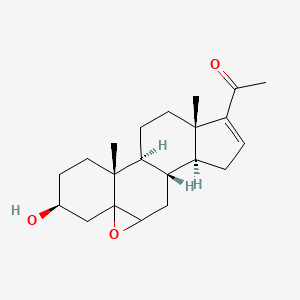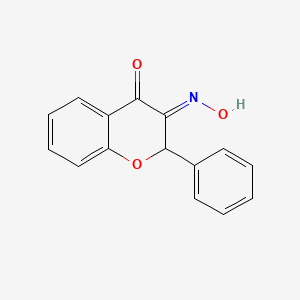
2H-1-Benzopyran-3,4-dione, 2-phenyl-, 3-oxime, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 65028 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Preparation Methods
The synthesis of NSC 65028 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific groups that confer its unique properties. The synthetic routes often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization using reagents such as dimethyl sulfoxide and β-mercaptoethanol to introduce functional groups.
Step 3: Purification and isolation of the final product using techniques like chromatography.
Industrial production methods for NSC 65028 are optimized for high yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality.
Chemical Reactions Analysis
NSC 65028 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert NSC 65028 into reduced forms with different properties.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with altered functional groups that can be further studied for their properties.
Scientific Research Applications
NSC 65028 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups.
Biology: NSC 65028 is used in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: Research into NSC 65028 includes its potential use in developing treatments for neurological disorders and other diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique properties to create innovative solutions.
Mechanism of Action
The mechanism of action of NSC 65028 involves its interaction with specific molecular targets and pathways. It is known to affect the differentiation of neural stem cells by modulating signaling pathways and gene expression. The exact molecular targets include various receptors and enzymes that play a role in cell differentiation and proliferation.
Comparison with Similar Compounds
NSC 65028 can be compared with other similar compounds, such as:
NSC 706744: Another compound used in neural stem cell research, known for its different functional groups and slightly varied effects on cell differentiation.
NSC 725776 (Indimitecan): A compound with similar applications but different molecular targets and pathways.
NSC 724998 (Indotecan): Known for its stability and unique interactions with molecular targets.
The uniqueness of NSC 65028 lies in its specific functional groups and the precise effects it has on neural stem cell differentiation, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
7255-80-3 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3E)-3-hydroxyimino-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H11NO3/c17-14-11-8-4-5-9-12(11)19-15(13(14)16-18)10-6-2-1-3-7-10/h1-9,15,18H/b16-13- |
InChI Key |
UPAMVIOAWHMBTC-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=N\O)/C(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NO)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


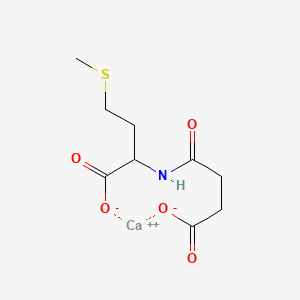
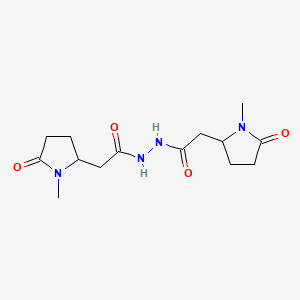
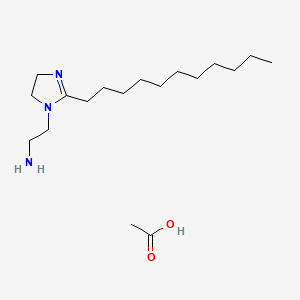
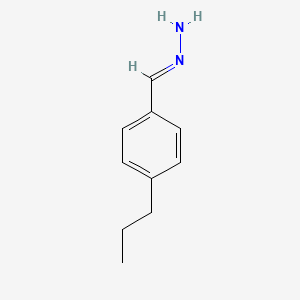
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
